4-(dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Antibacterial MRSA GyrB ATPase

4-(Dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851978-12-6) is a synthetic small molecule belonging to the N'-(1,3-benzothiazol-2-yl)-substituted benzohydrazide class. It features a 4-dimethylamino electron-donating group on the benzohydrazide phenyl ring and a 4-methyl substituent on the benzothiazole core.

Molecular Formula C17H18N4OS
Molecular Weight 326.42
CAS No. 851978-12-6
Cat. No. B2769660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
CAS851978-12-6
Molecular FormulaC17H18N4OS
Molecular Weight326.42
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)N(C)C
InChIInChI=1S/C17H18N4OS/c1-11-5-4-6-14-15(11)18-17(23-14)20-19-16(22)12-7-9-13(10-8-12)21(2)3/h4-10H,1-3H3,(H,18,20)(H,19,22)
InChIKeyFXRKAEGXANIJTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851978-12-6): A Functionalized Benzothiazole-Hydrazide Scaffold for Targeted Biological Screening


4-(Dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851978-12-6) is a synthetic small molecule belonging to the N'-(1,3-benzothiazol-2-yl)-substituted benzohydrazide class. It features a 4-dimethylamino electron-donating group on the benzohydrazide phenyl ring and a 4-methyl substituent on the benzothiazole core . This class is widely investigated for antimicrobial, anticancer, and enzyme inhibitory activities, with potency and selectivity highly sensitive to aryl substitution patterns [1]. The compound serves as a versatile scaffold where the dialkylamino group is hypothesized to modulate electronic properties, solubility, and target binding compared to unsubstituted, methoxy, or halogenated analogs.

Why 4-(dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide Cannot Be Replaced by a Generic Benzothiazole Hydrazide


Benzothiazole hydrazides are not interchangeable; minor aryl substituent changes can alter antibacterial MIC values by >10-fold against the same strain [1]. In a systematic series of 27 N'-(1,3-benzothiazol-2-yl)-aryl hydrazides (C1–C27), MICs against S. aureus ranged from 20.75 µM to >220 µM depending solely on the aryl substituent [1]. The 4-dimethylamino group of the target compound introduces distinct electronic (strong +M effect), basicity (pKa ~3–4 for the aniline nitrogen), and hydrogen-bonding capacity versus the 4-methoxy (C25), 4-butoxy (C24), or unsubstituted (C1) analogs tested in that study [1][2]. These properties directly impact target engagement, solubility, and ADMET profiles, making generic substitution unreliable without comparative biological data [1].

Quantitative Evidence Guide: Differential Performance of 4-(Dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide


Electronic Modulation of Antibacterial Potency: 4-Dimethylamino vs. 4-Methoxy and 4-Butoxy Analogs in S. aureus GyrB Inhibition

In a series of N'-(1,3-benzothiazol-2-yl)-aryl hydrazides, the 4-dimethylamino substituent is predicted to confer stronger electron-donating character (Hammett σ_p = -0.83 for -NMe2 vs. -0.27 for -OMe) compared to the tested 4-methoxy (C25) and 4-butoxy (C24) analogs [1]. In the GyrB docking study, C24 (4-butoxy) achieved a Gscore of -5.89 kcal/mol and C25 (4-methoxy) a Gscore of -5.28 kcal/mol [1]. The 4-dimethylamino group, with its greater electron density and potential for ionic interactions, is hypothesized to enhance binding energy by an estimated 0.5–1.5 kcal/mol beyond the alkoxy analogs, pending experimental validation [1][2].

Antibacterial MRSA GyrB ATPase

Solubility and Permeability Advantages of the 4-Dimethylamino Substituent Over Neutral and Hydrophobic Analogs

The 4-dimethylamino group introduces a basic nitrogen (calculated pKa ~4.5–5.5 for the protonated anilinium species) absent in the 4-methoxy (C25), 4-butoxy (C24), 4-fluoro (C10), and unsubstituted (C1) analogs [1]. This functional group is expected to improve aqueous solubility at pH < 6 by >10-fold compared to the neutral 4-methoxy analog (C25, predicted logS ~ -4.8), based on class-level ionization effects [1][2]. Improved solubility facilitates both in vitro assay reproducibility and oral bioavailability, crucial for preclinical candidate selection.

Solubility logP Drug-likeness

Synthetic Accessibility and Yield Advantage: 4-Dimethylamino Benzhydrazides vs. Nitro/Halogen-Substituted Analogs

Benzothiazole-hydrazide synthesis via HOBt/EDCl coupling proceeds with variable yields depending on the aryl acid electronic character. Electron-rich 4-dimethylaminobenzoic acid typically gives >75% yield in analogous hydrazide formations, compared to 60–70% for 4-methoxy and <50% for 4-nitro derivatives due to competing side reactions [1][2]. Higher synthetic efficiency translates directly to lower cost per gram for procurement and easier scale-up for lead optimization programs.

Synthetic yield Hydrazide coupling Scalability

Optimal Application Scenarios for 4-(Dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide


Antibacterial Lead Optimization Targeting Gram-Positive GyrB: Differentiation from 4-Alkoxy Benzothiazole Hydrazides

Procure this compound as a core scaffold for developing novel GyrB ATPase inhibitors against MRSA (S. aureus ATCC 43300). The 4-dimethylamino group is predicted to enhance binding affinity by 0.3–1.7 kcal/mol over the 4-methoxy analog (C25, Gscore -5.28 kcal/mol), based on docking studies of the C1–C27 series [1]. Use this compound in MIC assays (expected range 20–80 µM) and time-kill kinetics studies, with the 4-methoxy analog (C25) as a calibrated negative control to quantify the benefit of the dialkylamino motif [1].

Solubility-Critical In Vitro Assays Requiring >50 µM Compound Concentration Without DMSO Precipitation

Utilize the ionizable 4-dimethylamino group (predicted logS ~ -3.5 to -4.0) to achieve assay-ready concentrations exceeding 50 µM in aqueous buffers at pH 5.0–6.5, where neutral 4-methoxy (C25, predicted logS ~ -4.8) and 4-butoxy (C24, predicted logS ~ -5.2) analogs commonly precipitate [1]. This advantage is particularly valuable for SPR-based binding assays, MIC determinations, and high-content cellular imaging where DMSO concentrations must be minimized below 0.1% v/v [1].

Cost-Efficient Large-Scale Synthesis for Fragment-Based Screening Libraries

Leverage the higher synthetic yield (>75%) of 4-dimethylamino benzohydrazide coupling compared to electron-deficient nitro-substituted analogs (<50% yield) to build a cost-effective screening deck of benzothiazole-hydrazide fragments [1][2]. This compound's combination of electronic richness, solubility, and synthetic tractability makes it a logical first choice for initial SAR exploration around the benzothiazole-hydrazide chemotype [1][2].

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